N-(1-methylbenzimidazol-2-yl)-1H-indole-7-carboxamide
Description
N-(1-methylbenzimidazol-2-yl)-1H-indole-7-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to an indole ring via a carboxamide group
Properties
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-21-14-8-3-2-7-13(14)19-17(21)20-16(22)12-6-4-5-11-9-10-18-15(11)12/h2-10,18H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJNATQXZADSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylbenzimidazol-2-yl)-1H-indole-7-carboxamide typically involves the following steps:
Formation of 1-methylbenzimidazole: This can be achieved by reacting o-phenylenediamine with methyl isocyanate under controlled conditions.
Indole-7-carboxylic acid synthesis: Indole-7-carboxylic acid can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and pyruvic acid.
Coupling Reaction: The final step involves coupling 1-methylbenzimidazole with indole-7-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-methylbenzimidazol-2-yl)-1H-indole-7-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the benzimidazole or indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole or indole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Antimicrobial Agents: Due to its heterocyclic structure, it has potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: The compound can be explored for its cytotoxic effects on cancer cell lines, potentially leading to the development of new anticancer drugs.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-(1-methylbenzimidazol-2-yl)-1H-indole-7-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- N-(1-methylbenzimidazol-2-yl)-1H-benzimidazole-7-carboxamide
- N-(1-methylbenzimidazol-2-yl)-1H-pyrrole-7-carboxamide
- N-(1-methylbenzimidazol-2-yl)-1H-pyrazole-7-carboxamide
Comparison:
- Structural Differences: While these compounds share the benzimidazole moiety, they differ in the heterocyclic ring attached to the carboxamide group (indole, benzimidazole, pyrrole, pyrazole).
- Unique Properties: N-(1-methylbenzimidazol-2-yl)-1H-indole-7-carboxamide is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties, potentially leading to different biological activities and applications.
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